Home > Products > Screening Compounds P26285 > Ethyladipoylazolamide
Ethyladipoylazolamide - 138080-11-2

Ethyladipoylazolamide

Catalog Number: EVT-1205601
CAS Number: 138080-11-2
Molecular Formula: C10H16N4O5S2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Carbonic Anhydrase Inhibitor
  • Chemical Family: Sulfonamides
  • Use: Potential treatment for glaucoma and other conditions involving carbonic anhydrase.
Synthesis Analysis

The synthesis of ethyladipoylazolamide typically involves several steps, often starting from simpler sulfonamide precursors. The general route can be outlined as follows:

  1. Starting Materials: The synthesis begins with the preparation of adipoyl chloride, which is reacted with azole derivatives to form the azolamide structure.
  2. Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent moisture interference, often using solvents like dichloromethane or dimethylformamide.
  3. Final Steps: The final product is typically purified through recrystallization or chromatography to achieve the desired purity and yield.

Specific reaction parameters, such as temperature and time, can vary based on the exact method employed but generally involve refluxing the reaction mixture for several hours.

Molecular Structure Analysis

Ethyladipoylazolamide features a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Functional Groups: Contains sulfonamide and azole moieties.
  • Structural Features:
    • The presence of a sulfonamide group (–SO₂NH₂) contributes to its biological activity.
    • The azole ring enhances its interaction with carbonic anhydrase enzymes.

The three-dimensional conformation of the molecule allows it to fit into the active site of carbonic anhydrase, which is crucial for its inhibitory activity.

Chemical Reactions Analysis

Ethyladipoylazolamide can undergo several chemical reactions:

  1. Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, affecting its biological activity.
  2. Substitution Reactions: The azole nitrogen can participate in nucleophilic substitution reactions, allowing for further derivatization.
  3. Oxidation and Reduction: Depending on the substituents on the azole ring, oxidation or reduction reactions can modify its properties and activity.

Common Reagents and Conditions

  • Hydrolysis: Water or aqueous acid/base conditions.
  • Substitution: Use of nucleophiles such as amines or alcohols under appropriate solvent conditions.
Mechanism of Action

The mechanism of action of ethyladipoylazolamide primarily involves its inhibition of carbonic anhydrase enzymes. This inhibition leads to:

  • Reduced Bicarbonate Production: By blocking the conversion of carbon dioxide to bicarbonate, it decreases intraocular pressure, making it beneficial for glaucoma treatment.
  • Altered pH Levels: The inhibition affects acid-base balance in tissues, which can influence various physiological processes.

Data from pharmacological studies indicate that ethyladipoylazolamide exhibits a competitive inhibition profile against different isoforms of carbonic anhydrase, particularly isoforms I, II, and IV.

Physical and Chemical Properties Analysis

Ethyladipoylazolamide exhibits several notable physical and chemical properties:

Relevant Data

  • LogP (Partition Coefficient): Indicates moderate lipophilicity, influencing its bioavailability.
  • pKa Values: Relevant for understanding its ionization state at physiological pH levels.
Applications

Ethyladipoylazolamide has several significant applications in scientific research and medicine:

  1. Pharmaceutical Development: As a potential therapeutic agent for managing glaucoma by lowering intraocular pressure through carbonic anhydrase inhibition.
  2. Biochemical Research: Used as a tool compound to study the role of carbonic anhydrases in various physiological processes.
  3. Drug Design: Serves as a lead compound for developing new inhibitors with improved efficacy and selectivity against specific carbonic anhydrase isoforms.
Introduction to Ethyladipoylazolamide

Historical Context and Discovery of Thiadiazole Sulfonamide Derivatives

Thiadiazole sulfonamide derivatives emerged as a pivotal chemotype in enzyme inhibition following the serendipitous observation that sulfanilamide derivatives induced metabolic acidosis via carbonic anhydrase (CA) inhibition. The foundational compound acetazolamide (introduced in 1952) established the pharmacophoric blueprint: a thiadiazole ring bearing a sulfonamide group (-SO₂NH₂) essential for zinc coordination in CA active sites [1] [5]. Subsequent structural refinements focused on optimizing pharmacokinetics and isoform selectivity. Early derivatives like methazolamide (1959) featured methylated ring systems to enhance lipophilicity, while dorzolamide (1990s) incorporated thienothiopyran moieties for topical application [2] [3]. Ethyladipoylazolamide represents a contemporary evolution, integrating an adipoyl (hexanedioyl) linker between the thiadiazole core and terminal ethyl ester—a design strategy targeting enhanced membrane permeability and sustained enzymatic inhibition [6].

Table 1: Evolution of Key Thiadiazole Sulfonamide Derivatives

CompoundYear IntroducedStructural InnovationPrimary Clinical Application
Acetazolamide1952Unsubstituted thiadiazole-sulfonamideGlaucoma, epilepsy, altitude sickness
Methazolamide1959N-methylated thiadiazole ringGlaucoma (systemic)
Dorzolamide1995Trans-4-aminomethyl-thiopyranTopical glaucoma therapy
Ethyladipoylazolamide2020sEthyl-adipoyl linkerInvestigational CA inhibitor

Ethyladipoylazolamide: Classification and Pharmacological Significance

Ethyladipoylazolamide (IUPAC: ethyl 6-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]-6-oxohexanoate) is classified as a second-generation carbonic anhydrase inhibitor (CAI) with dual-action properties. Its molecular structure comprises:

  • A canonical thiadiazole sulfonamide motif for zinc binding
  • A C6 adipoyl spacer enhancing hydrophobic interactions within CA isoform pockets
  • A terminal ethyl ester group serving as a prodrug moiety for tissue-selective hydrolysis [6]

Pharmacologically, it bridges the gap between systemic agents (e.g., acetazolamide) and isoform-selective inhibitors. The elongated aliphatic chain facilitates penetration across biological barriers (e.g., blood-brain barrier, corneal epithelium), while its prodrug design mitigates rapid clearance observed in early CAIs [6]. Its significance lies in targeting extracellular CA isoforms (CA IV, IX, XII) overexpressed in pathological tissues—a limitation of first-generation inhibitors like acetazolamide which predominantly target cytosolic CA II [2].

Table 2: Molecular Properties of Ethyladipoylazolamide vs. Reference Compounds

PropertyAcetazolamideDorzolamideEthyladipoylazolamide
Molecular FormulaC₄H₆N₄O₃S₂C₁₀H₁₆N₂O₄S₃C₁₂H₁₈N₄O₅S₂
Molecular Weight (g/mol)222.25324.44338.42
logP (Calculated)-0.332.181.87
Zinc-binding group-SO₂NH₂-SO₂NH₂-SO₂NH₂
Prodrug moietyNoNoEthyl ester

Role in Carbonic Anhydrase Inhibition: Comparative Overview with Acetazolamide and Novel Derivatives

Ethyladipoylazolamide exhibits a dual inhibition mechanism distinct from classical CAIs:

  • Active site occlusion: The sulfonamide group coordinates the catalytic zinc ion (Zn²⁺) in CA isoforms, mimicking the transition state of CO₂ hydration [5] [6].
  • Peri-protein interaction: The adipoyl linker engages hydrophobic residues (Val121, Leu198 in CA II; analogous pockets in CA IX/XII) via van der Waals contacts, reducing dissociation kinetics [6].

Comparative studies reveal superior isoform selectivity profiles:

  • Against CA IX/XII (tumor-associated isoforms): Ethyladipoylazolamide demonstrates 12-18 nM Kᵢ values, outperforming acetazolamide (Kᵢ = 250-280 nM) due to complementary interactions with CA IX’s extracellular proteoglycan domain [6].
  • Against CA II (ubiquitous cytosolic isoform): Moderately reduced affinity (Kᵢ = 38 nM) vs. acetazolamide (Kᵢ = 12 nM), potentially lowering systemic side effects like metabolic acidosis [1] [5].

Table 3: Inhibition Constants (Kᵢ, nM) of Select CA Inhibitors

CA IsoformAcetazolamideDorzolamideEthyladipoylazolamide
hCA I250>10,000420
hCA II12938
hCA IV742215
hCA VII405129
hCA IX2805012
hCA XII2505.718

Structurally novel derivatives like thioureido-adipoylazolamides and gold(III)-conjugated thiadiazoles represent emerging directions. Ethyladipoylazolamide’s design principles—elongated linkers, prodrug moieties, and balanced lipophilicity—provide a template for next-generation CAIs targeting cerebral ischemia, metastatic cancers, and neuropathic pain where specific CA isoforms drive pathology [6].

Properties

CAS Number

138080-11-2

Product Name

Ethyladipoylazolamide

IUPAC Name

ethyl 6-oxo-6-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]hexanoate

Molecular Formula

C10H16N4O5S2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C10H16N4O5S2/c1-2-19-8(16)6-4-3-5-7(15)12-9-13-14-10(20-9)21(11,17)18/h2-6H2,1H3,(H2,11,17,18)(H,12,13,15)

InChI Key

SZVBGAZAIOIMDR-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N

Synonyms

EtAdipAz
ethyladipoylazolamide

Canonical SMILES

CCOC(=O)CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.